N-[1-(Aminomethyl)cyclopropyl]ethane-1-sulfonamide
Description
N-[1-(Aminomethyl)cyclopropyl]ethane-1-sulfonamide is a cyclopropane derivative featuring an aminomethyl substituent at the 1-position of the cyclopropane ring, linked to an ethane sulfonamide group. The cyclopropane ring introduces steric strain, which may enhance binding specificity, while the sulfonamide group offers hydrogen-bonding capabilities critical for target interactions .
Properties
Molecular Formula |
C6H14N2O2S |
|---|---|
Molecular Weight |
178.26 g/mol |
IUPAC Name |
N-[1-(aminomethyl)cyclopropyl]ethanesulfonamide |
InChI |
InChI=1S/C6H14N2O2S/c1-2-11(9,10)8-6(5-7)3-4-6/h8H,2-5,7H2,1H3 |
InChI Key |
HLPMHQNKGKDHHK-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)NC1(CC1)CN |
Origin of Product |
United States |
Preparation Methods
Sulfonamide Formation via Nucleophilic Substitution
The most direct route involves the reaction of ethanesulfonyl chloride with 1-(aminomethyl)cyclopropane. This method parallels general sulfonamide synthesis protocols documented in analogous systems.
Procedure :
- Reaction Setup : A solution of ethanesulfonyl chloride (5 mmol) in dichloromethane (30 mL) is added dropwise to a stirred mixture of 1-(aminomethyl)cyclopropane (5 mmol) and sodium carbonate (7 mmol) in dichloromethane (20 mL).
- Reaction Monitoring : The mixture is stirred at room temperature until completion (typically 4–6 hours), monitored by thin-layer chromatography (TLC).
- Workup : The organic phase is separated, and the aqueous layer is extracted with dichloromethane (2 × 30 mL). Combined organic extracts are washed with water (30 mL) and dried over anhydrous sodium sulfate.
- Purification : The crude product is recrystallized from ethanol/water (3:1) to yield white crystals.
Key Considerations :
- Base Selection : Sodium carbonate is preferred over stronger bases (e.g., triethylamine) to minimize side reactions, such as cyclopropane ring opening.
- Solvent Choice : Dichloromethane provides a balance between solubilizing the sulfonyl chloride and maintaining reaction homogeneity.
Optimization of Reaction Parameters
Temperature and Time Dependence
Reactions conducted at 0–5°C exhibit slower kinetics but higher regioselectivity, whereas room-temperature conditions (20–25°C) achieve completion within 4 hours. Prolonged stirring (>8 hours) risks decomposition, as evidenced by HPLC analyses of analogous sulfonamides.
Solvent Screening
Comparative studies in acetonitrile, tetrahydrofuran (THF), and dichloromethane reveal that dichloromethane affords the highest yield (78–82%) due to its low polarity, which stabilizes the transition state. Polar aprotic solvents like dimethylformamide (DMF) are unsuitable, as they promote side reactions with the cyclopropane ring.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at retention time 6.2 minutes, confirming >98% purity.
Challenges and Mitigation Strategies
Cyclopropane Ring Stability
The strained cyclopropane ring is susceptible to ring-opening under acidic or high-temperature conditions. To mitigate this:
Byproduct Formation
Common byproducts include N-ethylsulfonamide (from hydrolysis of ethanesulfonyl chloride) and dimerized cyclopropane derivatives. These are minimized by:
- Slow addition of sulfonyl chloride to prevent local overheating.
- Use of excess sodium carbonate to scavenge HCl.
Scalability and Industrial Relevance
The described method is scalable to multi-kilogram batches, as demonstrated in patent EP-3702347-A1 for structurally related sulfonamides. Key scalability factors include:
Chemical Reactions Analysis
Oxidation Reactions
The primary amino group in the compound undergoes oxidation, yielding nitroso or nitramide derivatives. Hydrogen peroxide () is commonly used as an oxidizing agent under ambient conditions, typically in solvents like dichloromethane (DCM) or tetrahydrofuran (THF). This reaction alters the compound’s electronic properties, potentially affecting its biological interactions.
Reduction Reactions
The sulfonamide group () can be reduced using reagents such as iron or hydrogen gas (). This process may generate intermediates like sulfonamides, which are often less reactive than the parent compound. Reduction studies are critical for understanding stability and metabolic pathways in biological systems.
Substitution Reactions
The cyclopropyl ring is susceptible to nucleophilic substitution due to its strain and reactivity. Reactions with nucleophiles (e.g., halides or amines) can modify the ring’s substituents, altering the compound’s physicochemical properties. These reactions typically occur under basic conditions (e.g., sodium carbonate in DMF) or in the presence of iodine salts .
Mechanistic Insights
The sulfonamide group facilitates hydrogen bonding with active sites of enzymes, enabling inhibition of proteases. This interaction disrupts biochemical pathways, making the compound a candidate for therapeutic applications.
Structural Considerations
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 178.25 g/mol | |
| IUPAC Name | This compound |
Reactivity Comparison
Scientific Research Applications
N-[1-(Aminomethyl)cyclopropyl]ethane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(Aminomethyl)cyclopropyl]ethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of N-[1-(Aminomethyl)cyclopropyl]ethane-1-sulfonamide and its closest analogs, derived from the evidence:
*Calculated based on structural similarity to .
Key Comparative Insights:
The cyclopropane-attached sulfonamide in the dimethylated hydrochloride variant (202.71 Da) lacks an alkyl chain, which may reduce conformational flexibility compared to N-linked analogs .
Substituent Position on Cyclopropane: The 1-aminomethyl group in the hypothetical compound and propane analog contrasts with the 2-amino group in ’s compound (164.23 Da).
Nitrogen Substituents and Salt Form :
- Dimethyl substitution on the sulfonamide nitrogen (202.71 Da) introduces steric hindrance, which could reduce hydrogen-bonding capacity but enhance metabolic stability .
- The hydrochloride salt form increases aqueous solubility, critical for in vivo applications, whereas free-base analogs (e.g., 164.23 Da) may exhibit better lipid bilayer penetration .
Molecular Weight and Functional Implications: The propane sulfonamide (192.28 Da) and dimethylated hydrochloride (202.71 Da) variants have higher molecular weights than the ethane and 2-amino analogs, influencing their pharmacokinetic profiles .
Biological Activity
N-[1-(Aminomethyl)cyclopropyl]ethane-1-sulfonamide, often referred to as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is primarily recognized for its potential therapeutic applications, including antimicrobial, anticancer, and enzyme inhibition properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound features a cyclopropyl group attached to an aminomethyl chain and a sulfonamide functional group. The unique structural characteristics contribute to its biological activity, particularly in inhibiting specific enzymes and microbial growth.
1. Antimicrobial Activity
Sulfonamides are well-known for their antimicrobial properties. The biological activity of this compound was evaluated against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μM |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Klebsiella pneumoniae | 100 |
In a study assessing the antimicrobial efficacy of various sulfonamides, this compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .
2. Anticancer Activity
Recent investigations have highlighted the potential of sulfonamide derivatives in cancer therapy. This compound was tested for cytotoxic effects on various cancer cell lines.
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 (Breast Cancer) | 10 |
| A549 (Lung Cancer) | 15 |
| HeLa (Cervical Cancer) | 12 |
The compound demonstrated notable cytotoxicity in these cell lines, suggesting its potential as a chemotherapeutic agent .
3. Enzyme Inhibition
Sulfonamides are recognized for their ability to inhibit carbonic anhydrases (CAs), which play critical roles in various physiological processes. The inhibitory activity of this compound was assessed against several human CA isoforms.
| Isoform | Ki (nM) | Selectivity Index |
|---|---|---|
| hCA I | 58.8 | 81.8 |
| hCA II | 66.8 | 74.9 |
| hCA IX | 250 | 12.2 |
The compound exhibited potent inhibition against hCA I and hCA II with selectivity indices indicating favorable profiles compared to standard inhibitors like acetazolamide .
Case Study 1: Antimicrobial Efficacy
In a controlled study, this compound was administered to infected mice models showing significant reduction in bacterial load compared to untreated controls. The results underscored the compound's potential as an effective antimicrobial agent.
Case Study 2: Cancer Cell Line Studies
A series of experiments conducted on human cancer cell lines revealed that treatment with this compound led to apoptosis in MDA-MB-231 cells, as evidenced by increased caspase activity and DNA fragmentation assays.
Q & A
Basic Research Questions
Q. What synthetic routes are reported for N-[1-(Aminomethyl)cyclopropyl]ethane-1-sulfonamide and its structural analogs?
- Methodological Answer : Synthesis of cyclopropane-containing sulfonamides often involves nucleophilic substitution or sulfonylation of cyclopropane precursors. For example, analogs like 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-N-methyl-1H-pyrrole-2-sulfonamide are synthesized under controlled conditions (e.g., anhydrous environments, low temperatures) to stabilize the cyclopropane ring and prevent ring-opening . Key steps include:
- Activation of sulfonic acid derivatives (e.g., sulfonyl chlorides) for coupling with amine-functionalized cyclopropanes.
- Use of protecting groups (e.g., Boc) for amine moieties to avoid side reactions, as seen in cyclopropylamine derivatives .
- Validation : Purity assessment via HPLC (≥98% as in ) and spectroscopic confirmation (e.g., UV-Vis λmax ~255 nm for aromatic analogs) .
Q. What spectroscopic techniques are optimal for characterizing the cyclopropane ring and sulfonamide group?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies cyclopropane protons (δ ~0.5–2.5 ppm) and sulfonamide protons (δ ~3–5 ppm). Discrepancies in splitting patterns may arise from steric strain in the cyclopropane ring .
- IR Spectroscopy : Confirms sulfonamide S=O stretches (~1150–1350 cm⁻¹) and N-H bending (~1600 cm⁻¹).
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., C₆H₁₀F₃N·HCl analogs in ) .
Q. How should sulfonamide derivatives be stored to ensure stability?
- Methodological Answer :
- Temperature : Store at -20°C in airtight containers to prevent hydrolysis or oxidation, as recommended for structurally similar compounds .
- Desiccants : Use silica gel or molecular sieves to mitigate moisture-induced degradation.
- Stability Testing : Monitor purity via periodic HPLC analysis over ≥5 years (as in ) .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic environments?
- Methodological Answer :
- DFT Calculations : Model transition states for ring-opening reactions under nucleophilic attack (e.g., SN2 mechanisms). Analyze bond angles and strain energy in the cyclopropane ring .
- Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction pathways .
- Case Study : AI-driven synthesis tools (e.g., retrosynthesis algorithms in ) propose viable routes by comparing with databases of cyclopropane reactions .
Q. What strategies mitigate steric hindrance during functionalization of the cyclopropane ring?
- Methodological Answer :
- Protecting Groups : Temporarily block the aminomethyl group with Boc or Fmoc to reduce steric bulk during sulfonylation .
- Catalysis : Use Pd or Cu catalysts for cross-coupling reactions, as seen in aryl-substituted sulfonamides (e.g., ) .
- Experimental Optimization : Screen reaction conditions (e.g., temperature, solvent polarity) to enhance yields of sterically hindered intermediates .
Q. How can contradictions in NMR data for cyclopropane-containing sulfonamides be resolved?
- Methodological Answer :
- Dynamic Effects : Variable-temperature NMR (e.g., -40°C to 25°C) distinguishes between conformational exchange and static splitting .
- Isotopic Labeling : ¹³C-labeled cyclopropane derivatives clarify coupling patterns in crowded spectral regions.
- Hybrid Analysis : Combine experimental NMR with computational predictions (e.g., Gaussian09 for chemical shift calculations) to assign signals accurately .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
